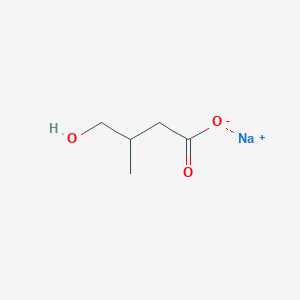![molecular formula C12H14N2O6 B12310673 1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a modified oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the prop-2-ynoxy group: This step involves the reaction of the oxolane intermediate with a propargyl halide in the presence of a base, such as potassium carbonate, to form the prop-2-ynoxy derivative.
Formation of the pyrimidine ring: This step involves the condensation of the oxolane derivative with a suitable pyrimidine precursor, such as a diaminopyrimidine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular processes by interacting with nucleic acids. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: This compound lacks the prop-2-ynoxy group, which may affect its reactivity and biological activity.
1-[4-Hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione: This compound has a methyl group instead of the prop-2-ynoxy group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H14N2O6 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC 名称 |
1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18) |
InChI 键 |
SJIYVXTZWZSVLZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


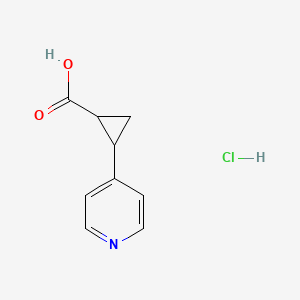

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

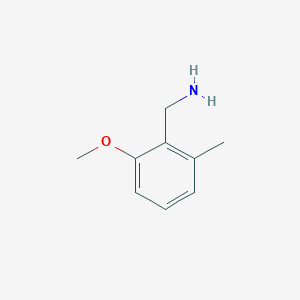

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

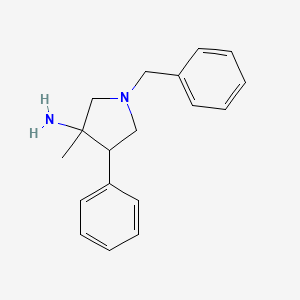
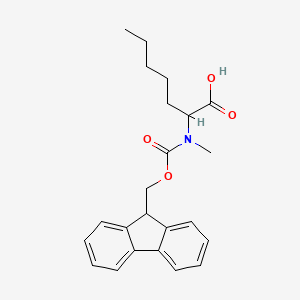
![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
